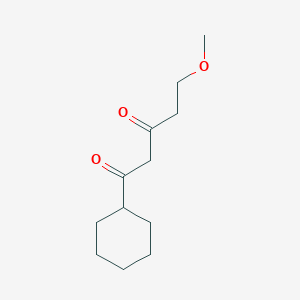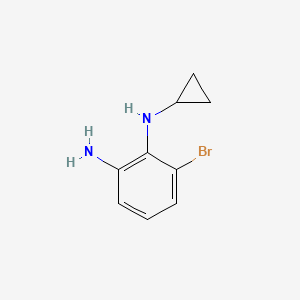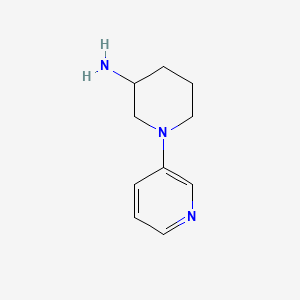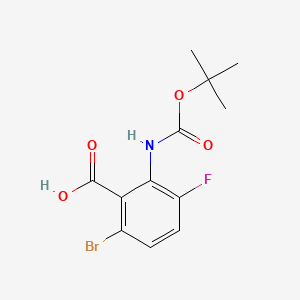
6-Bromo-2-((tert-butoxycarbonyl)amino)-3-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid is an organic compound that features a bromine atom, a fluorine atom, and a tert-butoxycarbonyl (Boc) protected amino group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes:
Bromination: Introduction of a bromine atom to the benzoic acid derivative.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Protection of the Amino Group: Using tert-butoxycarbonyl chloride (Boc-Cl) to protect the amino group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM).
Coupling Reactions: Palladium catalysts (Pd) with boronic acids or esters in the presence of a base like potassium carbonate (K2CO3).
Major Products
Substitution Reactions: Various substituted benzoic acids.
Deprotection Reactions: 6-bromo-2-amino-3-fluorobenzoic acid.
Coupling Reactions: Biaryl compounds with diverse functional groups.
Applications De Recherche Scientifique
6-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of inhibitors or modulators of biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected to reveal the active amine, which can then participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-bromo-2-amino-3-fluorobenzoic acid: Lacks the Boc protection, making it more reactive.
6-chloro-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid: Similar structure but with a chlorine atom instead of bromine.
6-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid: Fluorine atom positioned differently on the benzene ring.
Uniqueness
6-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions in chemical and biological systems. The presence of both bromine and fluorine atoms, along with the Boc-protected amino group, provides versatility in synthetic applications and potential biological activity.
Propriétés
Formule moléculaire |
C12H13BrFNO4 |
|---|---|
Poids moléculaire |
334.14 g/mol |
Nom IUPAC |
6-bromo-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H13BrFNO4/c1-12(2,3)19-11(18)15-9-7(14)5-4-6(13)8(9)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17) |
Clé InChI |
UCSHCSCRKKKDBI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1C(=O)O)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


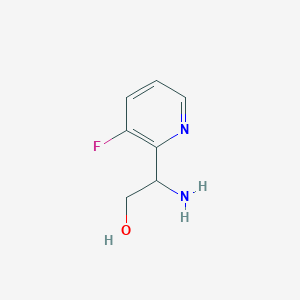
![2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride](/img/structure/B13622756.png)


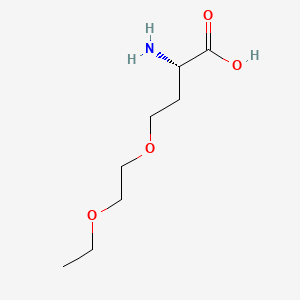

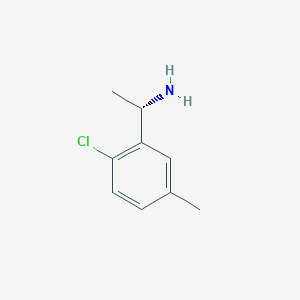
![Ethyl 1-(iodomethyl)-3-(pyrazin-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13622773.png)


